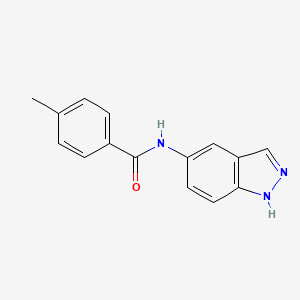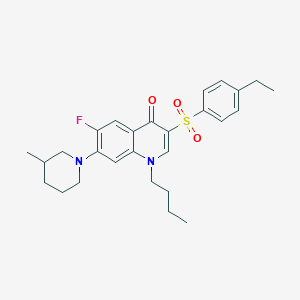
1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Quinoline derivatives are synthesized through various methods, including cycloaddition reactions and catalyzed synthesis processes. For example, the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction using TiO2-BPTETSA catalyst demonstrates an efficient method for preparing quinolinyl derivatives under solvent-free conditions (Murugesan, Gengan, & Lin, 2017). Similarly, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate demonstrates a method for creating and manipulating quinoline structures (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Chemical Properties and Applications
Quinoline derivatives have been explored for their antimicrobial properties, as seen in studies of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives (Fadda, El-Mekawy, & AbdelAal, 2016). These studies indicate potential applications of such compounds in developing new antibacterial agents. Another significant area of research involves the development of chemosensors for metal ions, where quinoline-based sensors have been shown to exhibit remarkable sensitivity and selectivity (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).
Potential Therapeutic Applications
While direct applications of "1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one" are not discussed in the literature, the study of similar quinoline compounds for their antibacterial and antitumor properties suggests a potential avenue for therapeutic applications. For instance, sulfonamide derivatives of quinoline have been explored for their selective inhibition of cancer cell lines (McCarroll, Bradshaw, Westwell, Matthews, & Stevens, 2007).
Eigenschaften
IUPAC Name |
1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-4-6-13-30-18-26(34(32,33)21-11-9-20(5-2)10-12-21)27(31)22-15-23(28)25(16-24(22)30)29-14-7-8-19(3)17-29/h9-12,15-16,18-19H,4-8,13-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBYCDMFXJADCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

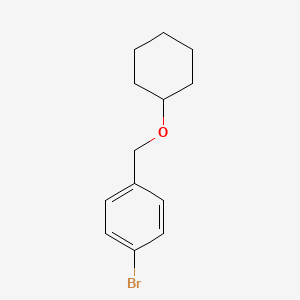
![N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2584534.png)
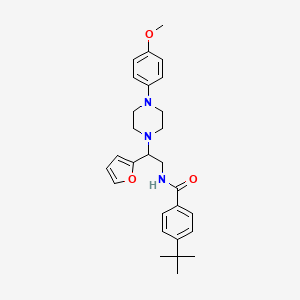
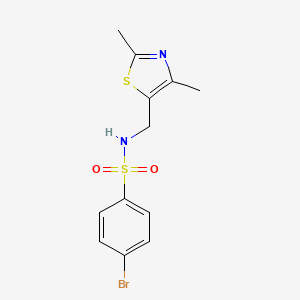
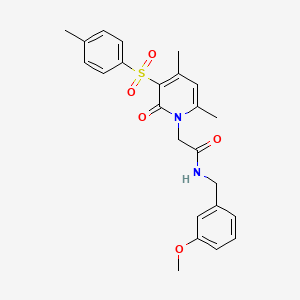
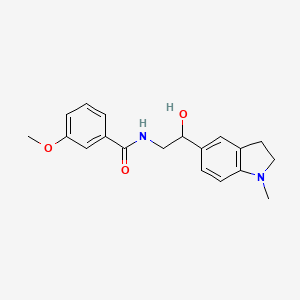
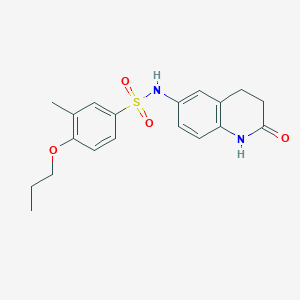
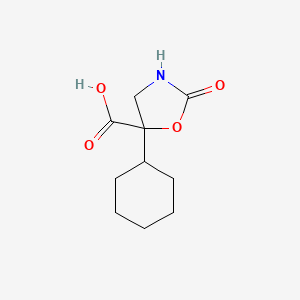
![2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid](/img/structure/B2584546.png)

![4-(2-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2584551.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2584554.png)
